molecular formula C16H20N2O B12607184 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile CAS No. 651054-56-7

3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile

Cat. No.: B12607184
CAS No.: 651054-56-7
M. Wt: 256.34 g/mol
InChI Key: CTTUVEAIIJLUQN-UHFFFAOYSA-N
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Description

3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile is a specialized benzene-dicarbonitrile derivative designed for advanced chemical research and development. This compound features a benzene-1,2-dicarbonitrile core structure ether-linked to a 2,2,4-trimethylpentyl group, creating a molecule with distinct steric and electronic properties valuable for materials science applications . The structural configuration of related benzene-dicarbonitrile compounds has demonstrated potential for forming supramolecular architectures through specific intermolecular interactions, including C-H···N hydrogen bonding patterns that facilitate crystal engineering and nanomaterials development . This chemical serves as a versatile precursor and building block in organic synthesis, particularly in the development of complex molecular systems where the steric bulk of the 2,2,4-trimethylpentyl moiety influences molecular packing and material properties. Researchers utilize this compound in designing specialized polymers, liquid crystals, and porous materials where controlled molecular assembly is critical . The electron-withdrawing dicarbonitrile groups combined with the bulky alkoxy substituent create a unique electronic profile that may be exploited in photophysical applications and functional material design. PRODUCT SPECIFICATIONS: • Chemical Formula: C16H20N2O • Molecular Weight: 256.35 g/mol • Elemental Composition: Carbon 74.97%, Hydrogen 7.86%, Nitrogen 10.93%, Oxygen 6.24% • Structure: Benzene-1,2-dicarbonitrile with 3-[(2,2,4-trimethylpentyl)oxy] substitution HANDLING & STORAGE: Store in a cool, dry place protected from light and moisture. Use appropriate personal protective equipment including gloves and safety glasses when handling. Refer to the Safety Data Sheet for complete handling and disposal information. INTENDED USE: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or human use. Researchers should conduct thorough safety assessments before employing this compound in any experimental application.

Properties

CAS No.

651054-56-7

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

3-(2,2,4-trimethylpentoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H20N2O/c1-12(2)8-16(3,4)11-19-15-7-5-6-13(9-17)14(15)10-18/h5-7,12H,8,11H2,1-4H3

InChI Key

CTTUVEAIIJLUQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)COC1=CC=CC(=C1C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2,2,4-trimethylpentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile in the development of anticancer agents. For example, research has shown that certain benzene derivatives exhibit cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving histone demethylase inhibition. The structure-activity relationship (SAR) studies indicate that modifications to the benzene ring can enhance biological efficacy, suggesting a pathway for developing new anticancer therapeutics based on similar frameworks .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes that play a role in tumor progression. For instance, histone demethylase LSD1 has been identified as a target for several benzene derivatives, leading to apoptosis in cancer cells. The IC50 values for some derivatives range from 0.04 to 1.5 μM, indicating potent activity .

Material Science

Photoinitiators in Polymer Chemistry
3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile can also be utilized as a photoinitiator in polymer chemistry. Photoinitiators are compounds that generate free radicals upon exposure to light, initiating polymerization processes. This property is particularly useful in the formulation of coatings and adhesives that require rapid curing under UV light. The structural characteristics of this compound allow it to absorb UV light effectively and generate the necessary radicals for polymerization .

Environmental Applications

Analytical Chemistry
In environmental chemistry, derivatives of 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile have been investigated for their ability to act as sensors or indicators for detecting environmental pollutants. Their chemical structure allows for interactions with various environmental contaminants, making them suitable candidates for developing sensitive analytical methods .

Case Study 1: Anticancer Compound Development

A study focused on synthesizing novel aromatic tricyclic hybrids revealed significant anticancer properties linked to structural modifications around the benzene core similar to those found in 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile. The findings demonstrated that specific substitutions could lead to enhanced selectivity and potency against cancer cell lines .

Case Study 2: Photoinitiator Efficacy

Research into photoinitiators demonstrated that compounds with structures akin to 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile exhibited superior performance in UV-curable systems. These studies provided insights into optimizing formulations for better efficiency and lower energy consumption during the curing process .

Mechanism of Action

The mechanism of action of 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrile groups play a crucial role in these interactions, often forming hydrogen bonds or participating in nucleophilic addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a. 3-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile (Propargyl Substituent)

  • Structure : The propargyl group introduces a linear, sp-hybridized carbon chain, enabling click chemistry or polymerization .
  • Crystallography : The molecule is nearly planar (r.m.s. deviation = 0.051 Å), with C≡N bonds at 1.141 Å. Crystal packing involves C–H···N hydrogen bonds forming supramolecular tapes .
  • Applications : Suitable for creating conjugated polymers or metal-organic frameworks (MOFs) due to its rigid, planar structure.

b. 4-(4-Hydroxyphenoxy)benzene-1,2-dicarbonitrile (Hydroxy Substituent)

  • Reactivity: The hydroxyl group enables further functionalization (e.g., esterification, coordination to metal ions). Synthesized via nucleophilic aromatic substitution (4-nitrophthalonitrile + 4-hydroxyphenol) .
  • Applications : Used in ion-imprinted polymers for selective lithium recovery, leveraging its chelating ability .

c. 4-(2-Methoxyphenoxy)benzene-1,2-dicarbonitrile (Methoxy Substituent)

  • Electronic Effects : The electron-donating methoxy group enhances π-conjugation, red-shifting absorption spectra.
  • Crystallography : Orthorhombic crystal system (P2₁2₁2₁) with a density of 1.354 Mg m⁻³ .
  • Applications: Ideal for nonlinear optical (NLO) materials and dye-sensitized solar cells (DSSCs) .

d. 4-[2-(Cyclohexa-1,4-dien-1-yl)ethoxy]benzene-1,2-dicarbonitrile (Cyclohexadienyl Substituent)

  • Structure : The cyclohexadienyl group introduces steric bulk and conjugation, with a dihedral angle of 70.23° between aromatic rings .
  • Applications: Potential in PDT due to extended π-systems for enhanced light absorption .
Alkyl Substituent Comparisons

a. 3-[(2,4-Dimethylpentyl)oxy]benzene-1,2-dicarbonitrile

  • Structural Difference : The 2,4-dimethylpentyl group lacks the 2,2,4-trimethylpentyl’s tertiary branching, reducing steric hindrance.
  • Physical Properties: Boiling point = 398°C, density = 1.04 g/cm³ (vs.

b. 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile

  • Steric Effects: Increased branching improves solubility in nonpolar solvents (e.g., hexane) and thermal stability.
  • Reactivity : Slower cyclotetramerization to phthalocyanines due to hindered access to the nitrile groups.

Comparative Data Table

Compound Name Substituent Type Molecular Weight Key Properties/Applications Reference
3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile Branched alkyl ether 261.32 g/mol High thermal stability, delayed fluorescence
3-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile Propargyl ether 182.18 g/mol Planar structure, supramolecular tapes
4-(4-Hydroxyphenoxy)benzene-1,2-dicarbonitrile Phenolic ether 250.25 g/mol Lithium-ion chelation, ion-imprinted polymers
4-(2-Methoxyphenoxy)benzene-1,2-dicarbonitrile Methoxy ether 250.25 g/mol NLO materials, DSSCs
4-[2-(Cyclohexa-1,4-dien-1-yl)ethoxy]benzene-1,2-dicarbonitrile Cyclohexadienyl ether 250.25 g/mol Photodynamic therapy, extended conjugation

Biological Activity

3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial effects, and underlying mechanisms based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 3-[(2,2,4-trimethylpentyl)oxy]benzene-1,2-dicarbonitrile can be represented as follows:

  • IUPAC Name : 3-[(2,2,4-trimethylpentyl)oxy]benzene-1,2-dicarbonitrile
  • Molecular Formula : C15_{15}H19_{19}N2_{2}O
  • Molecular Weight : 245.33 g/mol

Cytotoxicity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Studies have shown that related dicarbonitrile compounds can inhibit cell proliferation in cancer cell lines such as KB (human oral epidermoid carcinoma) and CNE2 (nasopharyngeal carcinoma), with IC50_{50} values reported around 10 μM .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored.

  • Antimicrobial Testing : Preliminary studies suggest that derivatives of benzene dicarbonitriles possess activity against a range of bacteria and fungi. Specific tests indicated inhibition zones against pathogens like E. coli and S. aureus .

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of DNA Synthesis : Dicarbonitriles may interfere with DNA replication and transcription processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
  • Targeting Specific Enzymes : The interaction with enzymes involved in metabolic pathways may also play a role in the observed biological effects .

Case Studies

Several case studies have highlighted the compound's efficacy:

  • Case Study 1 : A study evaluated the cytotoxic effects of related dicarbonitriles on human cancer cell lines and found significant inhibition rates, suggesting potential for further development as anticancer agents.
  • Case Study 2 : Another investigation focused on the antimicrobial properties where derivatives were tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.

Data Summary Table

Biological ActivityObserved EffectReference
CytotoxicityIC50_{50} ~10 μM
AntimicrobialEffective against E. coli and S. aureus
MechanismInduces ROS; inhibits DNA synthesis

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